6-ethyl-3-phenyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one
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Overview
Description
6-ethyl-3-phenyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one is a heterocyclic compound that belongs to the class of pyrazolotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused with a triazine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-phenyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one typically involves the reaction of appropriate hydrazine derivatives with ethyl acetoacetate and phenyl isocyanate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-phenyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-ethyl-3-phenyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-3-phenyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in the fused ring system.
Pyrazolo[4,3-d]pyrimidines: Similar in structure but contain a pyrimidine ring instead of a triazine ring.
Indole derivatives: Although structurally different, indole derivatives also exhibit diverse biological activities.
Uniqueness
6-ethyl-3-phenyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one is unique due to its specific ring fusion and substitution pattern, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N5O |
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Molecular Weight |
241.25 g/mol |
IUPAC Name |
6-ethyl-3-phenylpyrazolo[4,3-d]triazin-4-one |
InChI |
InChI=1S/C12H11N5O/c1-2-16-8-10-11(14-16)12(18)17(15-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
AOAOVYISSSCDQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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